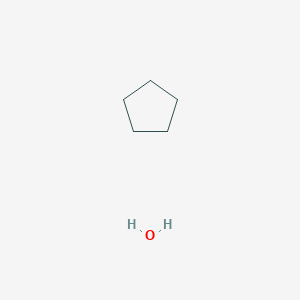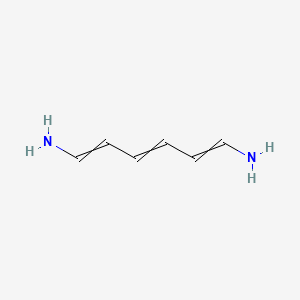![molecular formula C18H21ClN2O B12555669 (E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene CAS No. 188905-71-7](/img/structure/B12555669.png)
(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-chloroaniline. This involves treating 4-chloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(hexyloxy)aniline in an alkaline medium to form the desired azobenzene compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Diazotization: Large quantities of 4-chloroaniline are diazotized using industrial-grade sodium nitrite and hydrochloric acid.
Automated Coupling: The diazonium salt is then transferred to a reactor where it is coupled with 4-(hexyloxy)aniline under controlled conditions. Automated systems ensure precise control over reaction parameters, leading to high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the diazene group can be achieved using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of hydrazobenzenes or anilines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene has several scientific research applications:
Chemistry: Used as a photochromic material in the study of light-induced molecular switches and sensors.
Biology: Investigated for its potential as a photoswitchable ligand in biological systems, allowing control over biological processes using light.
Medicine: Explored for its potential in photodynamic therapy, where light activation can trigger therapeutic effects.
Industry: Utilized in the development of advanced materials such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of (E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene involves the photoisomerization of the diazene group. Upon exposure to light, the compound undergoes a reversible transformation between the E (trans) and Z (cis) isomers. This photoisomerization can modulate the compound’s interaction with molecular targets, affecting various pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: The parent compound with two phenyl groups linked by a diazene group.
4-Chloroazobenzene: Similar structure but lacks the hexyloxy group.
4-(Hexyloxy)azobenzene: Similar structure but lacks the chloro group.
Uniqueness
(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene is unique due to the presence of both the 4-chlorophenyl and 4-(hexyloxy)phenyl groups. This combination imparts distinct photophysical and chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
188905-71-7 |
|---|---|
Molekularformel |
C18H21ClN2O |
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(4-hexoxyphenyl)diazene |
InChI |
InChI=1S/C18H21ClN2O/c1-2-3-4-5-14-22-18-12-10-17(11-13-18)21-20-16-8-6-15(19)7-9-16/h6-13H,2-5,14H2,1H3 |
InChI-Schlüssel |
CENYZPKRCSZCKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


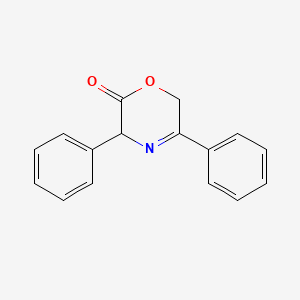
![Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-](/img/structure/B12555595.png)

![(2S)-2-{[Tri(propan-2-yl)silyl]oxy}heptanal](/img/structure/B12555625.png)
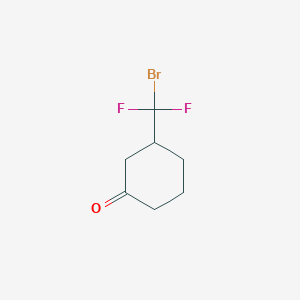
![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
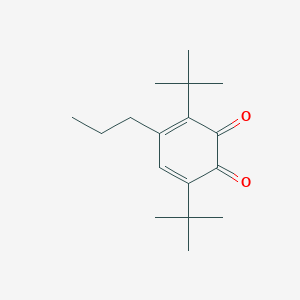
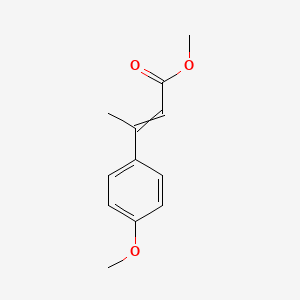
![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)

